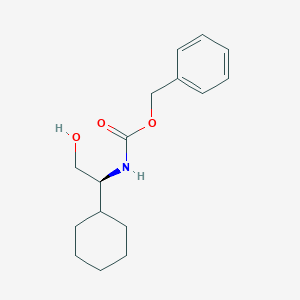
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stability Analysis
The stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid has been investigated, revealing that under certain conditions, such as in a cacodylate buffer at pH 6.5 and 55 degrees Celsius, it hydrolyzes into N-formyl-D-penicillamine with a half-life of 3 to 4 minutes. This suggests that it is unlikely to be a degradation product of penicillin in the presence of DD-carboxypeptidase from Bacillus stearothermophilus. Similarly, at pH 7.5 and 37 degrees Celsius, its half-life extends to 45 minutes, indicating a relatively rapid degradation in mild conditions .
Molecular Structure Analysis
While not directly studying 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid, research on related compounds like 4-methylthiadiazole-5-carboxylic acid using density functional theory (DFT) provides insights into the molecular structure of thiazole derivatives. The study of 4-methylthiadiazole-5-carboxylic acid involved vibrational analysis, NBO analysis for hydrogen bond strength, and AIM theory to compute intermolecular hydrogen-bond strength. These methods could be applied to understand the molecular structure of 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid as well .
Chemical Reactions Analysis
The synthesis of thiazolo[5,4-d]-thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates from enolates of 2-isothiocyanatocarboxylic esters has been described. This involves an oxidative dimerization process, which could potentially be relevant for the synthesis of related compounds like 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid . Additionally, the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has been studied, leading to the formation of pyrrolo[1,2-c]thiazole derivatives, which could provide insights into the reactivity of the thiazolidine ring in similar compounds .
Physical and Chemical Properties Analysis
Spectroscopic evidence from a study on 5,5-dimethylthiazolidine-4-carboxylic acid (DTC) indicates the absence of intramolecular hydrogen bonding in a peptide derivative, which could be extrapolated to understand the physical properties of 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. The study used infrared and NMR spectroscopy to analyze the bonding characteristics . Furthermore, the interaction of D-penicillamine with aldehydes and ketones to form 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, and its subsequent structural analysis through X-ray diffraction, provides additional data on the physical properties of thiazolidine derivatives. This includes information on bond lengths, angles, and the impact of intermolecular hydrogen bonding on the conformation of the thiazolidine ring .
Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its potential in treating leukemia. Studies have shown that certain derivatives of this compound exhibit significant antileukemic activity, comparable to known treatments like mitomycin (Ladurée et al., 1989).
Stereochemical Studies
Research has explored the stereochemistry of compounds related to 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. These studies provide insights into the molecular structures and interactions, crucial for understanding their potential applications (Györgydeák et al., 1996).
Stability Analysis
The stability of similar compounds under various conditions has been a subject of research. Understanding the stability is essential for their practical application in medicinal chemistry (Adriaens et al., 1978).
Synthesis and Chemical Behavior
Studies have been conducted on the synthesis and in-solution behavior of thiazolidine derivatives, providing valuable information on their reactivity and potential applications in various fields (Refouvelet et al., 1994).
Cycloaddition Reactions
The compound has been used in studies focusing on cycloaddition reactions, which are fundamental in organic synthesis and pharmaceuticals. These reactions help in the formation of complex molecules, which can have various applications (Cardoso et al., 2006).
Novel Synthesis Approaches
Research has also been directed towards developing new synthesis methods for derivatives of 5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. These methods aim at improving efficiency and reducing environmental impact (Cież & Kalinowska‐Tłuścik, 2012).
Structural Analysis
Detailed structural analysis and characterization of similar compounds have been a focus, aiding in the understanding of their chemical properties and potential applications (Kosma et al., 2012).
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-3-4-14-5-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMCXODIHCENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CSC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


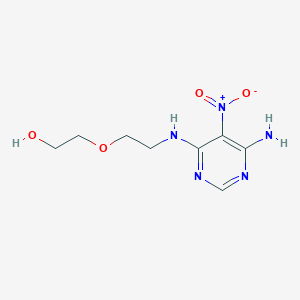

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
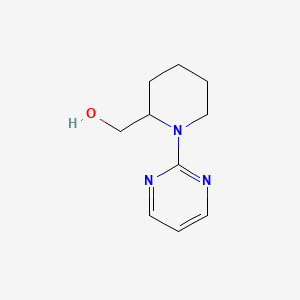
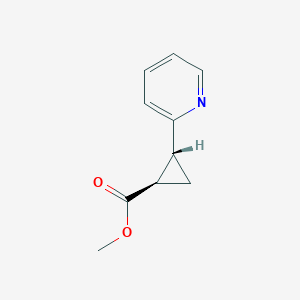
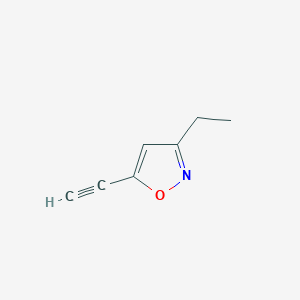

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
